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molecular formula C10H13NO3 B057963 4-(2-Methyl-2-nitropropyl)phenol CAS No. 16066-97-0

4-(2-Methyl-2-nitropropyl)phenol

Cat. No. B057963
M. Wt: 195.21 g/mol
InChI Key: QEFUZHZUCRVJLK-UHFFFAOYSA-N
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Patent
US05939443

Procedure details

A one-gallon high-pressure reactor was charged with 4(2-methyl-2-nitropropyl)phenol (120 g, 614 mmol), HOAC (35.2 mL, 614 mmol), 5% Palladium on carbon (24 g) wetted with 2B3 EtOH (60 mL), and MeOH (1230 mL). The mixture was heated to 50° C. with agitation (600 rpm), and the reactor was purged with N2 and pressurized to 50 psi with H2. After 15.5 h the reactor was purged with N2, and the cooled mixture was filtered. The filter cake was washed with MeOH and the filtrate was concentrated to 514 g of slurry on a rotary evaporator. To this slurry was added EtOAc (2 L) with vigorous agitation. After stirring for 1 h, the resulting crystals were filtered and washed with a small amount of EtOAc. The product was dried overnight in a 45° C. vacuum oven to yield 118.83 g (86%) of product as small white needles (mp 211-216° C. dec). This material was 99% pure by HPLC analysis, and while another 9.00 g of material was obtained from the mother liquor it was found to be only 88% pure.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1230 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:12]([O-])=O)([CH3:11])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.CC[OH:17]>[Pd].CO>[C:7]([OH:10])(=[O:17])[CH3:8].[NH2:12][C:2]([CH3:11])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)O)(C)[N+](=O)[O-]
Name
Quantity
24 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
1230 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was purged with N2
CUSTOM
Type
CUSTOM
Details
After 15.5 h the reactor was purged with N2
Duration
15.5 h
FILTRATION
Type
FILTRATION
Details
the cooled mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 514 g of slurry on a rotary evaporator
ADDITION
Type
ADDITION
Details
To this slurry was added EtOAc (2 L) with vigorous agitation
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
WASH
Type
WASH
Details
washed with a small amount of EtOAc
CUSTOM
Type
CUSTOM
Details
The product was dried overnight in a 45° C. vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)O.NC(CC1=CC=C(C=C1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 118.83 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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